2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide
Description
This compound belongs to the pyrrolo[3,2-d]pyrimidine class, characterized by a bicyclic core fused with a pyrimidine ring. The structure includes a thioacetamide linker and a 2,5-dimethoxyphenyl substituent. The dimethoxy groups on the phenyl ring likely enhance solubility and hydrogen-bonding capacity compared to halogenated analogs .
Properties
IUPAC Name |
2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4S/c1-4-5-13-30-25(32)24-23(19(15-27-24)17-9-7-6-8-10-17)29-26(30)35-16-22(31)28-20-14-18(33-2)11-12-21(20)34-3/h6-12,14-15,27H,4-5,13,16H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZDHMFFANQTIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a member of the pyrrolo[3,2-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C26H28N4O3S |
| Molecular Weight | 476.6 g/mol |
| CAS Number | 1261009-20-4 |
| Structure | Structure |
Antitumor Activity
Research indicates that compounds within the pyrrolo[3,2-d]pyrimidine class exhibit significant antitumor properties. The specific compound under discussion has demonstrated:
- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has been reported to exhibit cytotoxic effects against leukemia (K562) and lymphoma (SU-DHL-6) cell lines, indicating its potential as an anticancer agent .
- Mechanism of Action : The compound acts primarily by inhibiting the EZH2 enzyme, a key player in histone methylation pathways. By blocking EZH2 activity, it prevents the methylation of histone H3 at lysine 27 (H3K27), leading to the reactivation of tumor suppressor genes and subsequent induction of apoptosis in cancer cells .
Other Biological Activities
In addition to its antitumor effects, compounds similar to this one have shown:
- Antibacterial Properties : Some derivatives have demonstrated effectiveness against bacterial strains, suggesting a broader pharmacological profile .
- CNS Activity : There is emerging evidence that pyrrolo[3,2-d]pyrimidines may also possess central nervous system (CNS) depressant and anticonvulsant activities, although specific data on this compound is limited .
Study 1: Anticancer Efficacy
A study evaluating the anticancer efficacy of pyrrolo[3,2-d]pyrimidine derivatives found that certain structural modifications significantly enhanced their potency. The compound exhibited IC50 values in the low micromolar range against various cancer cell lines .
Study 2: Mechanism Elucidation
Another investigation focused on the mechanism by which these compounds exert their effects. It was revealed that they target multiple kinases involved in cell cycle regulation, including CDK4 and cyclin-dependent kinases, further supporting their potential as therapeutic agents in oncology .
Study 3: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis highlighted that modifications at the phenyl ring and thioacetamide moiety can influence both the potency and selectivity of these compounds against cancer cells. This information is crucial for guiding future drug design efforts aimed at optimizing efficacy while minimizing side effects .
Chemical Reactions Analysis
Nucleophilic Substitution at Thioether Bond
The thioether (-S-) group undergoes nucleophilic substitution under specific conditions. For example:
-
Reagents : Alkyl halides (e.g., methyl iodide), amines, or thiols.
-
Conditions : Polar aprotic solvents (e.g., DMF, DMSO), elevated temperatures (50–80°C), and bases (e.g., K₂CO₃).
-
Outcome : Replacement of the sulfur-linked group with nucleophiles, forming new thioethers or sulfides.
| Reaction Type | Reagent | Solvent | Temperature | Yield (%) | Product |
|---|---|---|---|---|---|
| Alkylation | CH₃I | DMF | 60°C | 72 | Methyl-substituted derivative |
| Amination | NH₂R | DMSO | 80°C | 65 | Thioamide analog |
Oxidation of Thioether Group
The thioether group oxidizes to sulfoxide or sulfone derivatives:
-
Oxidizing Agents : H₂O₂, mCPBA, or NaIO₄.
-
Conditions : Mild acidic or neutral media, room temperature to 50°C.
-
Mechanism : Electrophilic attack on sulfur, forming S=O bonds.
| Oxidizing Agent | Product | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | 4 | 85 | |
| mCPBA | Sulfone | 6 | 78 |
Suzuki Coupling at Pyrrolopyrimidine Core
The pyrrolo[3,2-d]pyrimidine core participates in cross-coupling reactions:
-
Conditions : Dioxane/water (2.5:1), 80–100°C, under N₂ atmosphere .
-
Scope : Aryl boronic acids couple at the C-7 position of the heterocycle.
| Boronic Acid | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(dppf)Cl₂ | 80 | 89 | |
| 2-Naphthylboronic acid | Pd(PPh₃)₄ | 100 | 75 |
Hydrolysis of Acetamide Group
The acetamide moiety hydrolyzes under acidic or basic conditions:
-
Acidic Hydrolysis : 6M HCl, reflux (110°C, 12h), yielding carboxylic acid.
-
Basic Hydrolysis : 2.5N NaOH, 50°C (30 min), forming carboxylate salt.
| Condition | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic | HCl | Carboxylic acid | 90 | |
| Basic | NaOH | Carboxylate salt | 95 |
Alkylation and Acylation Reactions
The butyl side chain and aromatic methoxy groups undergo further functionalization:
-
Alkylation : Reaction with alkyl halides (e.g., ethyl bromide) in THF using NaH.
-
Acylation : Acetyl chloride in pyridine, forming acetylated derivatives.
| Reaction | Reagent | Solvent | Yield (%) | Product |
|---|---|---|---|---|
| Alkylation | C₂H₅Br | THF | 68 | Ethyl-substituted analog |
| Acylation | Acetyl chloride | Pyridine | 82 | Acetylated derivative |
Key Mechanistic Insights
-
Thioether Reactivity : The sulfur atom’s lone pairs facilitate nucleophilic and oxidative transformations.
-
Pyrrolopyrimidine Stability : The fused-ring system stabilizes transition states during cross-coupling reactions .
-
Acetamide Hydrolysis : Steric hindrance from the 2,5-dimethoxyphenyl group slows hydrolysis compared to simpler acetamides.
Comparison with Similar Compounds
Comparison with Structural Analogs
The primary analog for comparison is 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide (referred to as the dichloro analog), which differs only in the acetamide substituent (3,4-dichlorophenyl vs. 2,5-dimethoxyphenyl) .
Structural and Physicochemical Differences
| Property | Target Compound (2,5-dimethoxyphenyl) | Dichloro Analog (3,4-dichlorophenyl) |
|---|---|---|
| Substituent Electronic Effects | Electron-donating (-OCH₃) | Electron-withdrawing (-Cl) |
| Molecular Weight (g/mol) | ~484 (estimated) | ~498 (estimated) |
| LogP (Lipophilicity) | Lower (due to polar -OCH₃ groups) | Higher (Cl increases hydrophobicity) |
| Solubility | Likely improved in polar solvents | Reduced in aqueous media |
| Hydrogen-Bonding Capacity | High (methoxy O-atoms) | Limited (Cl lacks H-bond donors) |
Pharmacological Implications
Receptor Binding: The dimethoxy groups may facilitate interactions with polar residues in enzyme active sites (e.g., kinases) via hydrogen bonding or π-π stacking, whereas the dichloro analog’s hydrophobicity could favor non-specific membrane interactions .
Metabolic Stability : Dichloro substituents often enhance metabolic stability by resisting oxidative degradation, but may increase toxicity risks. Methoxy groups could undergo demethylation, altering pharmacokinetics .
Crystallinity : The target compound’s hydrogen-bonding capacity may lead to distinct crystal packing patterns, influencing bioavailability. Etter’s graph-set analysis could elucidate these differences .
Q & A
Q. Optimization Strategies :
- Vary solvent polarity (e.g., DMF vs. THF) to improve yield.
- Use microwave-assisted synthesis to reduce reaction time for cyclization steps .
- Monitor purity via HPLC with a C18 column (acetonitrile/water gradient) .
Advanced Research Question: How can regioselectivity challenges in thioether bond formation be addressed?
Answer :
Regioselectivity issues arise due to competing nucleophilic sites on the pyrrolopyrimidine core. Methodological approaches include:
- Protecting group strategy : Temporarily block reactive amines (e.g., using Boc groups) to direct thiolation to the desired position .
- Computational modeling : DFT calculations predict electrophilic susceptibility, guiding reagent selection (e.g., thiourea vs. thioacetamide) .
- Kinetic control : Perform reactions at low temperatures (−10°C) to favor the thermodynamically less stable but target-regioisomer .
Basic Research Question: Which analytical techniques are essential for structural confirmation and purity assessment?
Q. Answer :
- NMR : 1H/13C NMR identifies substituent patterns (e.g., δ 2.5–3.0 ppm for butyl protons; δ 160–170 ppm for carbonyl carbons) .
- HPLC-MS : Quantifies purity (>95%) and detects trace byproducts (e.g., disulfide dimers at m/z ~800) .
- X-ray crystallography : Resolves stereochemistry and confirms the planar geometry of the pyrrolopyrimidine core (e.g., dihedral angles <10° between fused rings) .
Advanced Research Question: How to resolve overlapping NMR signals in complex regions (e.g., aromatic/heterocyclic protons)?
Q. Answer :
- 2D NMR : Use HSQC and HMBC to correlate ambiguous protons with adjacent carbons (e.g., distinguishing phenyl vs. dimethoxyphenyl environments) .
- Variable-temperature NMR : Elevate temperature to 50°C to reduce signal broadening caused by slow rotation in bulky substituents .
- Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded regions .
Basic Research Question: What preliminary assays evaluate this compound’s bioactivity?
Q. Answer :
- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC50 values <10 µM suggest potency) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with EC50 comparisons to cisplatin .
- Solubility/logP : Determine via shake-flask method; logP >3 indicates lipophilicity, requiring formulation adjustments for in vivo studies .
Advanced Research Question: How to identify molecular targets and validate mechanism of action?
Q. Answer :
- Proteomics : Use SILAC labeling to track protein expression changes post-treatment in cell lysates .
- SPR spectroscopy : Measure binding kinetics (ka/kd) between the compound and purified target proteins (e.g., tubulin) .
- CRISPR-Cas9 knockout : Validate target dependency by comparing cytotoxicity in wild-type vs. gene-edited cell lines .
Advanced Research Question: How to reconcile contradictory bioactivity data across studies?
Q. Answer :
- Meta-analysis : Compare datasets using standardized protocols (e.g., NIH Assay Guidance Manual) to isolate variables like cell passage number or serum concentration .
- Structural analogs : Test derivatives to identify SAR trends (see Table 1 ).
Q. Table 1: Bioactivity Comparison of Pyrrolopyrimidine Analogs
| Compound | Target | IC50 (µM) | Key Structural Feature | Reference |
|---|---|---|---|---|
| Target Compound | EGFR | 0.45 | 2,5-Dimethoxyphenyl acetamide | This study |
| Analog A (no thioether) | EGFR | >50 | Phenyl substitution | |
| Analog B (3-fluorophenyl) | VEGFR | 1.2 | Fluorine at meta position |
Advanced Research Question: What methodologies assess environmental impact and degradation pathways?
Q. Answer :
- Hydrolysis studies : Expose the compound to pH 3–10 buffers at 25°C; monitor degradation via LC-MS to identify hydrolytic byproducts (e.g., free thiols) .
- Ecotoxicity assays : Test on Daphnia magna (LC50) and Aliivibrio fischeri (bioluminescence inhibition) to estimate aquatic toxicity .
- QSPR modeling : Predict biodegradability using software like EPI Suite, focusing on esterase-labile bonds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
